molecular formula C22H25FN2O3 B2894469 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate CAS No. 1295229-92-3

2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate

Cat. No.: B2894469
CAS No.: 1295229-92-3
M. Wt: 384.451
InChI Key: RPQSZFHCXDLXBY-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate is an organic compound that features a piperazine ring substituted with a fluorophenyl group and an ester linkage to a phenylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate typically involves the following steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-(2-fluorophenyl)piperazine. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

  • Esterification: : The piperazine intermediate is then reacted with 2-oxoethyl 2-phenylbutanoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Alcohol derivatives from the reduction of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Chlorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate
  • 2-[4-(2-Bromophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate
  • 2-[4-(2-Methylphenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate

Uniqueness

The presence of the fluorophenyl group in 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate imparts unique electronic properties that enhance its binding affinity and selectivity for certain biological targets compared to its analogs. This makes it a valuable compound for further pharmacological studies and potential therapeutic applications.

Properties

IUPAC Name

[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-2-18(17-8-4-3-5-9-17)22(27)28-16-21(26)25-14-12-24(13-15-25)20-11-7-6-10-19(20)23/h3-11,18H,2,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQSZFHCXDLXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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